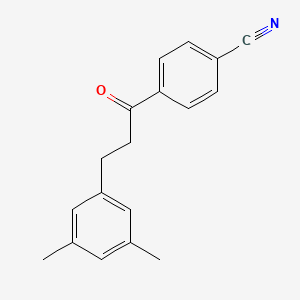

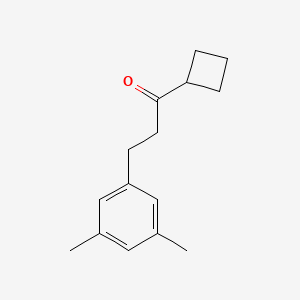

![molecular formula C9H9ClS B3023968 [(1-Chlorocyclopropyl)thio]benzene CAS No. 64416-57-5](/img/structure/B3023968.png)

[(1-Chlorocyclopropyl)thio]benzene

Vue d'ensemble

Description

[(1-Chlorocyclopropyl)thio]benzene is a compound that can be associated with the family of chloro-substituted thioesters and thiophenes, which have been the subject of various studies due to their interesting chemical and physical properties. These compounds often exhibit mesomorphic properties, which are characteristics of liquid crystalline materials, and have potential applications in electronic and photonic devices .

Synthesis Analysis

The synthesis of chloro-substituted thioesters and related compounds typically involves multi-step chemical reactions. For instance, new liquid crystalline chloro-substituted thioesters containing two and three benzene rings have been synthesized, such as 4-chlorophenyl 4-n-alkoxythiobenzoates and 4-chlorophenyl 4-n-alkoxybenzoyloxy-4'-thiobenzoates, with varying lengths of the alkoxy chain . Similarly, compounds like 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene have been synthesized from di-2-thenoylmethane through a five-step process, demonstrating the complexity and intricacy of synthesizing such chloro-substituted compounds .

Molecular Structure Analysis

The molecular structure of chloro-substituted compounds is crucial in determining their properties and potential applications. For example, the molecular structure of a related compound, (1'-t-butyl-2',2'-dimethylpropyl)-π-(tricarbonylchromium)benzene, has been determined using three-dimensional X-ray data, revealing deviations from the usual positions due to molecular strain . Although not directly related to this compound, this study highlights the importance of structural analysis in understanding the behavior of chloro-substituted aromatic compounds.

Chemical Reactions Analysis

The reactivity of chloro-substituted compounds with other chemicals can lead to a variety of products. For instance, reactions of 1-X-2-chloropropanes with benzene catalyzed by AlCl3 have been studied, yielding products such as n-propylbenzene and 1,1-diphenyl-1-propene . Additionally, the cycloaddition reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide produced exo and endo adducts, demonstrating the diverse outcomes of chemical reactions involving chloro-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted compounds are influenced by their molecular structure. The mesomorphic properties of chloro-substituted thioesters have been investigated, revealing that they possess smectic A (SmA) and nematic (N) phases, with the range of these phases being affected by the length of the alkoxy chain . The thermal properties of related compounds, such as 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene, have been studied using thermogravimetric analysis, showing significant mass loss upon heating and providing insights into their stability and decomposition behavior .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

[(1-Chlorocyclopropyl)thio]benzene, a molecule with potential applications in synthetic chemistry, has been a subject of interest due to its reactivity and versatility. One study discusses the general synthesis and trapping of 3-substituted 1-chlorocyclopropenes, highlighting the reactivity of chlorocyclopropenyl cation, which could be related to compounds such as this compound. This research showcases the compound's potential in generating a variety of chemically interesting structures through Diels-Alder reactions, offering a pathway to synthesize complex molecules from relatively simple precursors (Gon-Ann Lee & Ko‐Chou Chen, 2008).

Catalysis

Another area of application is catalysis, where related compounds have been used as catalysts for the synthesis of diverse organic molecules. For example, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. This illustrates the broader family of benzene derivatives' utility in facilitating chemical reactions under mild conditions, leading to high yields and showcasing the potential for this compound in catalytic processes (Z. Karimi-Jaberi et al., 2012).

Materials Science

In materials science, chloro-substituted thiobenzoates, which share structural motifs with this compound, have been synthesized and investigated for their mesomorphic properties. These compounds exhibit liquid crystalline behavior, indicating the potential of this compound derivatives in the development of new materials with specific optical and electronic properties (M. Ossowska-Chruściel et al., 2005).

Organic Synthesis

Furthermore, reactions of methylenecyclopropanes with phenylsulfenyl chloride have shown the formation of (cyclobut-1-enylsulfanyl)benzene, a reaction that highlights the functional versatility of sulfur and chlorine-containing compounds in organic synthesis. This research underscores the potential utility of this compound in synthesizing novel organic compounds through unique reaction pathways (Le‐Ping Liu & M. Shi, 2004).

Mécanisme D'action

The mechanism of action for reactions involving benzene derivatives typically involves electrophilic aromatic substitution. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety data sheet for “[(1-Chlorocyclopropyl)thio]benzene” indicates that it includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Orientations Futures

Propriétés

IUPAC Name |

(1-chlorocyclopropyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEAFJGJJYHERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(SC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494348 | |

| Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64416-57-5 | |

| Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.